molecular formula C7H14Cl3N2O2P B1241818 cis-5-Chlorocyclophosphamide CAS No. 78542-61-7

cis-5-Chlorocyclophosphamide

Cat. No.: B1241818
CAS No.: 78542-61-7
M. Wt: 295.5 g/mol
InChI Key: SOAIQMUEYYSJNA-ZIDLFYJRSA-N
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Description

cis-5-Chlorocyclophosphamide (CAS: 78542-61-7) is a structural analogue of cyclophosphamide, a widely used alkylating agent in chemotherapy. It was synthesized via condensation of 3-amino-2-chloropropan-1-ol with N,N-bis(2-chloroethyl)phosphoramidic dichloride, aiming to enhance antitumor activity by optimizing the release of phosphoramide mustard, the cytotoxic metabolite of cyclophosphamide . Its molecular formula is C₇H₁₄Cl₃N₂O₂P, featuring a chlorine substituent at the 5-position of the oxazaphosphorinane ring in the cis configuration (Figure 1) . Despite structural similarities to cyclophosphamide, its metabolic processing and therapeutic profile differ significantly due to stereochemical and electronic effects of the halogen substituent.

Properties

CAS No.

78542-61-7

Molecular Formula

C7H14Cl3N2O2P

Molecular Weight

295.5 g/mol

IUPAC Name

(2S,5S)-5-chloro-N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H14Cl3N2O2P/c8-1-3-12(4-2-9)15(13)11-5-7(10)6-14-15/h7H,1-6H2,(H,11,13)/t7-,15-/m0/s1

InChI Key

SOAIQMUEYYSJNA-ZIDLFYJRSA-N

SMILES

C1C(COP(=O)(N1)N(CCCl)CCCl)Cl

Isomeric SMILES

C1[C@@H](CO[P@@](=O)(N1)N(CCCl)CCCl)Cl

Canonical SMILES

C1C(COP(=O)(N1)N(CCCl)CCCl)Cl

Other CAS No.

78542-61-7

Synonyms

2-(bis(2-chloroethyl)amino)tetrahydro-5-chloro-2H-1,3,2-oxazaphosphorine 2-oxide
5-chlorocyclophosphamide
cis-5-chlorocyclophosphamide
endoxan-asta
trans-5-chlorocyclophosphamide

Origin of Product

United States

Comparison with Similar Compounds

Metabolic Efficiency and Stereoselectivity

cis-5-Chlorocyclophosphamide exhibits markedly lower metabolic activation by rat liver microsomes compared to its trans isomer and cyclophosphamide. This stereoselectivity arises from reduced enzymatic recognition of the cis configuration during 4-hydroxylation, a critical step in prodrug activation . In contrast, the trans-5-chloro and trans-5-fluoro isomers are metabolized as efficiently as cyclophosphamide. Surprisingly, despite poor metabolism, this compound retains antitumor activity, suggesting alternative activation pathways or direct cytotoxicity unrelated to hepatic metabolism.

Antitumor Activity and Therapeutic Index

Table 1 summarizes key pharmacological parameters of this compound and related compounds:

Compound Isomer Metabolic Efficiency ED₉₀ (Relative to Cyclophosphamide) Therapeutic Index (Relative to Cyclophosphamide)
5-Fluorocyclophosphamide cis Low Inactive N/A
5-Fluorocyclophosphamide trans High 16-fold higher Low
5-Chlorocyclophosphamide cis Low Comparable to trans 0.5x
5-Chlorocyclophosphamide trans High Comparable to cis 0.5x
Cyclophosphamide High 1x (reference) 1x (reference)

Key findings:

  • This compound demonstrated activity against the ADJ/PC6 murine tumor model equivalent to its trans isomer, despite poor metabolic activation. Both chloro isomers exhibited half the therapeutic index of cyclophosphamide, indicating reduced selectivity for tumor cells .
  • trans-5-Fluorocyclophosphamide showed minimal activity (ED₉₀ 16-fold higher than cyclophosphamide), whereas the cis-5-fluoro analogue was inactive, highlighting the critical role of halogen type and stereochemistry .

Mechanistic Insights

Instead, chlorine’s electron-withdrawing effects may stabilize reactive intermediates or improve tissue penetration .

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